molecular formula C10H7F3N2O3 B12575675 Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 201151-00-0

Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Cat. No.: B12575675
CAS No.: 201151-00-0
M. Wt: 260.17 g/mol
InChI Key: FVZWXBRLEYAPQH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a specialized organic compound known for its unique structure and properties. This compound features a benzoic acid core with a methoxy group at the 2-position and a trifluoromethyl-diazirinyl group at the 4-position. The presence of the trifluoromethyl-diazirinyl group makes it particularly interesting for applications in photochemistry and as a photoaffinity label.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multiple steps. One common approach starts with the preparation of 2-methoxybenzoic acid, which is then subjected to electrophilic substitution reactions to introduce the trifluoromethyl group. The diazirinyl group is subsequently introduced through a series of reactions involving diazomethane and trifluoromethylation agents .

Industrial Production Methods

Industrial production methods for this compound are less common due to its specialized applications. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 2-carboxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, while nucleophilic substitution of the diazirinyl group can lead to various substituted derivatives .

Scientific Research Applications

Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- involves the generation of reactive intermediates upon exposure to UV light. The diazirinyl group forms a highly reactive carbene species that can covalently bind to nearby molecules, making it an effective tool for studying molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirinyl group, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- lies in its combination of the methoxy, trifluoromethyl, and diazirinyl groups. This combination imparts distinct photochemical properties, making it highly valuable for photoaffinity labeling and other specialized applications .

Properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-18-7-4-5(2-3-6(7)8(16)17)9(14-15-9)10(11,12)13/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZWXBRLEYAPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473807
Record name Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201151-00-0
Record name Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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